Furan-2-yl benzoate

Catalog No.
S724834
CAS No.
20055-18-9
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl benzoate

CAS Number

20055-18-9

Product Name

Furan-2-yl benzoate

IUPAC Name

furan-2-yl benzoate

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H

InChI Key

HMUXGYCCWIHXMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2

Furan-2-yl benzoate (CAS 20055-18-9) is a bi-aromatic ester that incorporates both a furan heterocycle and a phenyl group. This structure provides a unique combination of reactivity, making it a valuable intermediate in organic synthesis. Unlike simple aromatic esters, its properties are dictated by the distinct electronic characteristics and reactivity of the furan ring, which behaves differently from a standard benzene ring in critical chemical transformations. [REFS-1, REFS-2]

Direct substitution with analogs such as phenyl benzoate or methyl 2-furoate is often unviable due to fundamental differences in chemical behavior. The furan moiety's lower aromaticity compared to benzene makes it highly susceptible to cycloaddition reactions (like Diels-Alder) where phenyl benzoate is inert. [1] This distinction is critical for synthetic routes that rely on the furan ring as a masked diene to build complex molecular scaffolds. Furthermore, the furan ring's higher electron density makes it more reactive towards electrophiles and radicals, creating process incompatibilities and offering functionalization pathways not available to its direct benzene analog. [REFS-2, REFS-3]

Unique Precursor Capability via Furan-Mediated Diels-Alder Cycloaddition

The furan ring of Furan-2-yl benzoate can function as a diene in [4+2] Diels-Alder cycloadditions, a reaction pathway that is fundamental to building complex polycyclic systems. The activation energies for furan cycloadditions are significantly lower than for analogous reactions with benzene, and the cycloreversion barriers are also much lower, allowing for reactions near ambient temperatures. [1] This reactivity enables the synthesis of oxanorbornene derivatives, which can be further converted to valuable substituted aromatic compounds. [2]

Evidence DimensionReactivity as a Diene in Diels-Alder Reactions
Target Compound DataChemically reactive; serves as a diene to form oxanorbornene adducts.
Comparator Or BaselinePhenyl benzoate: The benzene ring is highly aromatic and does not participate in Diels-Alder reactions under comparable conditions.
Quantified DifferenceQualitative: Reactive vs. Unreactive
ConditionsStandard Diels-Alder reaction conditions, often catalyzed by Lewis acids at or near room temperature.

This compound is the correct choice for synthetic routes that require building aromatic or polycyclic scaffolds from biomass-derivable platforms via cycloaddition.

Defined Electrochemical Activity for Materials Synthesis

The furan moiety is significantly more electron-rich than a benzene ring, making it susceptible to electrochemical oxidation at lower potentials. In studies of alternating benzene-furan oligomers, the furan ring is the site of oxidation. A pentaaryl compound containing two furan moieties exhibited a first reversible oxidation at +0.582 V (vs Ag/AgCl). [1] This redox activity is a key performance differentiator from phenyl benzoate, whose benzene ring would require a much higher potential to oxidize.

Evidence DimensionFirst Reversible Oxidation Potential
Target Compound DataThe furan moiety shows reversible oxidation at +0.582 V.
Comparator Or BaselineBenzene ring (in Phenyl benzoate): Effectively electrochemically inert under the same conditions, with a much higher oxidation potential.
Quantified DifferenceSignificantly lower oxidation potential, enabling redox activity.
ConditionsCyclic voltammetry vs Ag/AgCl reference electrode.

For applications in organic electronics or as a precursor for electroactive materials, the defined redox behavior of the furan ring is a critical, non-substitutable performance attribute.

Quantifiably Higher Radical Reactivity than Other Heterocyclic Analogs

The reactivity of the furan ring towards radicals is substantially different from other aromatic systems. In a direct competitive arylation experiment using phenyl radicals, the furan ring was found to be 4.27 times more reactive than the thiophene ring. [1] While a direct comparison with phenyl benzoate is not provided, benzene is known to be significantly less reactive than furan in such reactions. This heightened reactivity indicates that the furan moiety is a specific site for radical-mediated functionalization or a potential point of incompatibility in processes using radical initiators.

Evidence DimensionRelative Reactivity Toward Phenyl Radical
Target Compound DataFuran ring relative reactivity = 4.27
Comparator Or BaselineThiophene ring relative reactivity = 1.00
Quantified Difference4.27x higher reactivity
ConditionsCompetitive arylation with phenyl radical generated from diazoaminobenzene and isopentyl nitrite.

This quantifiable reactivity difference informs process design, enabling selective functionalization or highlighting the need to avoid radical conditions that would be tolerated by thiophene or benzene-based analogs.

Precursor for Bio-Based Phthalate Analogs and Polycyclic Aromatics

Leveraging its reactivity as a diene in Diels-Alder reactions, this compound is a strategic choice for synthesizing substituted aromatic structures from renewable furanic platforms. It enables access to complex scaffolds that are inaccessible using the unreactive phenyl benzoate analog. [1]

Development of Redox-Active Organic Materials

The defined and accessible electrochemical oxidation potential of the furan moiety makes Furan-2-yl benzoate a suitable building block for hole-transporting layers, organic semiconductors, and other electroactive materials where the redox stability of a benzene ring would be a performance liability. [2]

Regioselective Functionalization in Multi-Step Synthesis

The furan ring's heightened susceptibility to both electrophilic and radical attack compared to the benzoate's phenyl ring allows for selective chemical modification. This provides a route for regioselective functionalization under conditions that would leave a molecule like phenyl benzoate unreacted or lead to undesired side reactions. [3]

XLogP3

2.7

Wikipedia

Furan-2-yl benzoate

Dates

Last modified: 08-15-2023

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